![molecular formula C13H10N2O3 B1595069 3-Nitrobenzanilide CAS No. 2243-73-4](/img/structure/B1595069.png)
3-Nitrobenzanilide
Overview
Description
3-Nitrobenzanilide is a chemical compound with the molecular formula C13H10N2O3 . It is also known by other names such as 3-Nitro-N-phenylbenzamide .
Synthesis Analysis
The synthesis of 3-Nitrobenzanilide involves several steps. One method involves the use of triethylamine in N,N-dimethyl-formamide at 100°C under specific conditions . The reaction conditions include the Schlenk technique and an inert atmosphere .Molecular Structure Analysis
The molecular structure of 3-Nitrobenzanilide is represented by the formula C13H10N2O3 . The compound has a molecular weight of 242.23 Da .Physical And Chemical Properties Analysis
3-Nitrobenzanilide has a density of 1.3±0.1 g/cm3 . Its boiling point is 324.7±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . Other properties include an enthalpy of vaporization of 56.7±3.0 kJ/mol and a flash point of 150.2±23.2 °C .Scientific Research Applications
Antibacterial Activity
3-Nitrobenzanilide has been used in the synthesis of Schiff bases, which are widely used organic compounds. These Schiff bases have shown a broad range of biological activities, including antibacterial properties . In a study, a semicarbazone ligand was prepared by condensing 3-nitropenzaldehyde with semicarbazide hydrochloride. This ligand was used to synthesize metal complexes of copper (II) and nickel (II), which showed significant effects against both types of bacteria: gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) .
Antifungal Activity
The Schiff bases derived from 3-Nitrobenzanilide have also demonstrated antifungal properties . This makes them valuable in the development of new antifungal agents.
Anti-malarial Activity
Schiff bases, including those derived from 3-Nitrobenzanilide, have shown anti-malarial properties . This suggests potential applications in the development of new treatments for malaria.
Anti-proliferative Activity
The anti-proliferative activity of Schiff bases derived from 3-Nitrobenzanilide has been reported . This suggests potential applications in cancer treatment, where inhibiting the proliferation of cancer cells is a key therapeutic strategy.
Anti-inflammatory Activity
Schiff bases derived from 3-Nitrobenzanilide have shown anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Enzymatic Hydrolysis Tracking
3-Nitrobenzanilide has been used in tracking the enzymatic hydrolysis of an amide bond using highly simplified 4-nitroanilide colorimetric substrates . This has implications in understanding the catalytic ability of enzymes like serine proteases, which have a wide range of biological significance .
Synthesis of Polycondensation Monomers
3-Nitrobenzanilide has been used in the synthesis and polycondensation of novel nitro-aromatic monomers . These monomers have potential applications in the production of high-performance polymers.
Antiviral Activity
Schiff bases derived from 3-Nitrobenzanilide have shown antiviral properties . This suggests potential applications in the development of new antiviral drugs.
Safety and Hazards
Mechanism of Action
3-Nitrobenzanilide, also known as 3-nitro-N-phenylbenzamide, is a chemical compound with the molecular formula C13H10N2O3 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Studies on similar compounds suggest that it may interact with various proteins and enzymes in the cell .
Mode of Action
It is known that the compound undergoes a photochemical reaction in both polar and nonpolar solvents, leading to the formation of 5-substituted-2-aminobenzophenone derivatives . This reaction is influenced by the solvent and the electronic effects of the substituents .
Biochemical Pathways
The compound’s photochemical reaction suggests that it may influence various biochemical pathways, particularly those involving aminobenzophenone derivatives .
Result of Action
The formation of 5-substituted-2-aminobenzophenone derivatives suggests that the compound may have significant effects at the molecular level .
Action Environment
The action of 3-Nitrobenzanilide is influenced by the environment, particularly the solvent in which the compound is dissolved. The type of solvent affects the product distribution, chemical yields, and rate of formation of the aminobenzophenone derivatives .
properties
IUPAC Name |
3-nitro-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)15(17)18/h1-9H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIRWLAPFZXYSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945117 | |
Record name | 3-Nitro-N-phenylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzanilide | |
CAS RN |
2243-73-4 | |
Record name | 3-Nitrobenzanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitro-N-phenylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.